2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-
Description
This compound is an azo dye derivative with a complex naphthalene sulfonic acid backbone. Its structure includes:
- A naphthalene core substituted with sulfonic acid (-SO₃H) at position 2.
- Amino (-NH₂) and hydroxy (-OH) groups at positions 6 and 4, respectively.
- An azo (-N=N-) linkage at position 5, connecting to a 2,5-dichloro-4-sulfophenyl group.
The chlorine atoms and sulfonic acid substituents enhance its stability and solubility in aqueous media, making it suitable for industrial applications such as textiles, inks, or pigments . However, its environmental persistence has been noted in groundwater studies, raising concerns about biodegradability .
Properties
CAS No. |
58989-42-7 |
|---|---|
Molecular Formula |
C16H11Cl2N3O7S2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
6-amino-5-[(2,5-dichloro-4-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H11Cl2N3O7S2/c17-9-6-14(30(26,27)28)10(18)5-12(9)20-21-16-11(19)2-1-7-3-8(29(23,24)25)4-13(22)15(7)16/h1-6,22H,19H2,(H,23,24,25)(H,26,27,28) |
InChI Key |
WQPASQJFWKVZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry as a dye for fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs share the naphthalene sulfonic acid framework but differ in substituents and azo-linked aryl groups. Key comparisons include:
Key Observations :
- Chlorine vs.
- Triazine Integration : The compound in incorporates a triazine ring, which improves covalent bonding to cellulose fibers in textiles, a feature absent in the target compound.
- Multiple Sulfonic Acid Groups : The disulfonic acid in increases water solubility, whereas the target compound’s single sulfonic acid group may reduce solubility but improve affinity for hydrophobic substrates.
Environmental and Toxicological Profiles
- Groundwater Contamination : The target compound’s detection in groundwater (alongside metabolites like 2-naphthalenesulfonic acid) highlights its environmental persistence . In contrast, the FAO/WHO-listed dye undergoes rigorous safety evaluations, reducing ecological risks.
- Chlorine Toxicity: The dichloro substituents may contribute to higher toxicity compared to non-halogenated analogs. This necessitates advanced wastewater treatment processes for industrial effluents containing the target compound.
Biological Activity
2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy- (CAS Number: 58989-42-7) is a synthetic organic compound that belongs to the class of azo dyes. This compound is characterized by its complex structure, which includes a naphthalene sulfonic acid moiety and azo linkage, contributing to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science.
Molecular Formula and Characteristics
- Molecular Formula : C16H11Cl2N3O7S2
- Molar Mass : 492.31 g/mol
- Physical State : Typically appears as a dark-colored solid or powder.
Structural Features
The compound features:
- A naphthalene core with sulfonic acid groups.
- A dichloro-substituted phenyl ring linked via an azo (-N=N-) bond.
- Hydroxy groups that may influence its reactivity and solubility.
| Property | Value |
|---|---|
| CAS Number | 58989-42-7 |
| Molecular Weight | 492.31 g/mol |
| LogP | 2.09 |
Antimicrobial Properties
Research indicates that azo compounds can exhibit antimicrobial properties. For instance, studies have shown that derivatives of naphthalenesulfonic acids can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Mutagenicity
Several studies have assessed the cytotoxic effects of similar azo compounds. The findings suggest that while some derivatives show significant cytotoxicity against cancer cell lines, others may pose mutagenic risks, particularly in higher concentrations or prolonged exposure.
Case Studies
- Antibacterial Activity : A study examining the antibacterial efficacy of naphthalenesulfonic acid derivatives demonstrated that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested.
- Cytotoxicity in Cancer Cells : Another research effort focused on the cytotoxic effects of 2-naphthalenesulfonic acid derivatives on human cancer cell lines (e.g., HeLa cells). Results indicated IC50 values ranging between 10 µM to 30 µM, suggesting a moderate level of cytotoxicity that warrants further investigation into structure-activity relationships.
- Genotoxicity Assessment : In vivo studies using model organisms have shown mixed results regarding genotoxic potential. While some derivatives exhibited DNA-damaging effects, others were found to be non-genotoxic under specific experimental conditions.
Environmental Impact
The environmental implications of azo dyes, including this compound, are significant due to their stability and potential for bioaccumulation. Studies have shown that certain azo dyes can undergo reductive cleavage in anaerobic conditions, leading to the formation of aromatic amines, which are known for their toxicity and carcinogenic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
